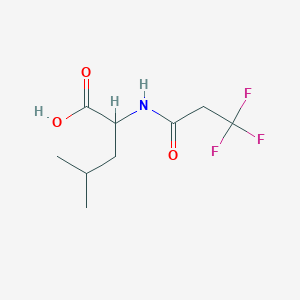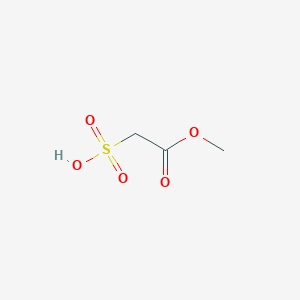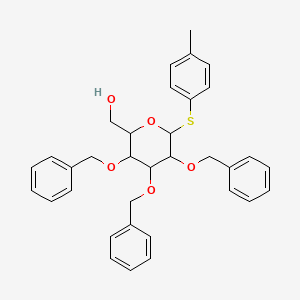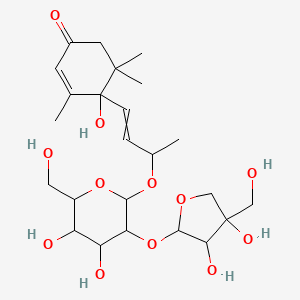
7Z-Trifostigmanoside I
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7Z-Trifostigmanoside I is a naturally occurring compound found in the plant Polygala hongkongensis Hemsl . It belongs to the class of sesquiterpenes and has been identified as an active compound with various biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in maintaining intestinal barrier function .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7Z-Trifostigmanoside I involves several steps, starting from the extraction of the plant material. The compound is typically isolated using bioactivity-guided fractionation, which includes solvent extraction, chromatography, and crystallization techniques . Specific reaction conditions, such as temperature, pH, and solvent systems, are optimized to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. Current methods focus on optimizing the extraction process from Polygala hongkongensis Hemsl. Advances in biotechnological approaches, such as plant cell culture and metabolic engineering, are being explored to enhance the production efficiency of this compound .
化学反应分析
Types of Reactions: 7Z-Trifostigmanoside I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosidic moiety of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and hydrochloric acid are employed for substitution reactions.
Major Products: The major products formed from these reactions include various glycoside derivatives, ketones, and alcohols, which can be further studied for their biological activities .
科学研究应用
7Z-Trifostigmanoside I has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene biosynthesis and chemical modifications.
作用机制
The mechanism of action of 7Z-Trifostigmanoside I involves several molecular targets and pathways:
Molecular Targets: The compound targets protein kinase C alpha and beta, which are crucial for maintaining intestinal barrier function.
Pathways Involved: It promotes the phosphorylation of protein kinase C alpha and beta, leading to the activation of mucin production and protection of tight junctions in intestinal cells. This helps in maintaining the integrity of the intestinal barrier and preventing inflammation.
相似化合物的比较
- Trifostigmanoside II
- Trifostigmanoside III
- Megastigmane Glycosides
Comparison: 7Z-Trifostigmanoside I is unique due to its specific glycosidic structure and its potent biological activities. Compared to other similar compounds, it has shown a higher efficacy in inducing mucin production and protecting intestinal tight junctions . This makes it a promising candidate for further research and potential therapeutic applications.
属性
分子式 |
C24H38O12 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
4-[3-[3-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]-4-hydroxy-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C24H38O12/c1-12-7-14(27)8-22(3,4)24(12,32)6-5-13(2)34-20-18(17(29)16(28)15(9-25)35-20)36-21-19(30)23(31,10-26)11-33-21/h5-7,13,15-21,25-26,28-32H,8-11H2,1-4H3 |
InChI 键 |
ZUOHPMUWXJPXFB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)OC3C(C(CO3)(CO)O)O)O)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


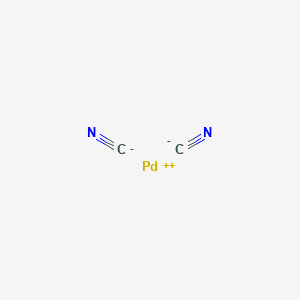
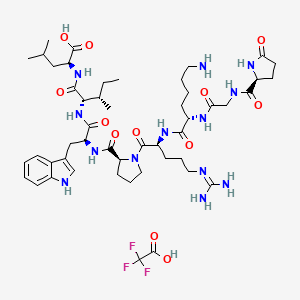

![ethyl N-[2-(aminomethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate](/img/structure/B12432560.png)

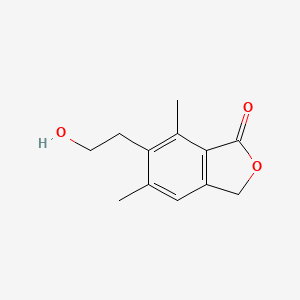
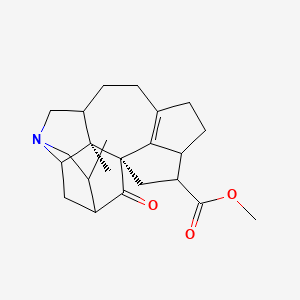
![2-[(2S,4aS,8aS)-8a-hydroxy-4a-methyl-8-methylidene-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid](/img/structure/B12432589.png)
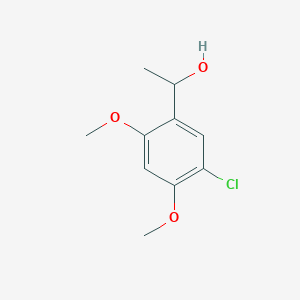

![3-[(2-{4-[2-(2,6-Dibromo-4-nitrophenyl)diazen-1-yl]phenyl}ethyl)amino]propanenitrile](/img/structure/B12432610.png)
